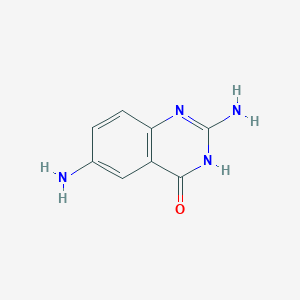

2,6-Diamino-4-hydroxyquinazoline

Description

Significance of the Quinazoline (B50416) Heterocyclic Scaffold in Chemical Research

The quinazoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.govresearchgate.net This versatility has led to the development of a wide array of therapeutic agents with applications as anticancer, anti-inflammatory, antibacterial, and antiviral drugs. mdpi.com The fusion of the aromatic benzene (B151609) ring with the nitrogen-containing pyrimidine (B1678525) ring creates a unique electronic and steric environment, allowing for diverse chemical modifications and the fine-tuning of biological activity. nih.gov

The significance of the quinazoline core is underscored by the numerous drugs that incorporate this moiety. For instance, gefitinib (B1684475) and erlotinib (B232) are quinazoline derivatives that have been successfully used in cancer therapy as epidermal growth factor receptor (EGFR) inhibitors. oncozine.com This has spurred extensive research into synthesizing and evaluating novel quinazoline derivatives for various therapeutic targets.

Historical Context of Research on 2,6-Diamino-4-hydroxyquinazoline

The history of quinazoline research dates back to the 19th century, with the first synthesis of a quinazoline derivative reported in 1869. nih.gov The parent compound, quinazoline, was first synthesized in 1895. mdpi.com Early research focused on understanding the fundamental chemistry and properties of this heterocyclic system.

Specific research on this compound is less documented in early literature. However, foundational work on the synthesis of related pyrimidine precursors, such as 2,4-diamino-6-hydroxypyrimidine, was established in the early 20th century. orgsyn.org This compound serves as a key starting material for various heterocyclic syntheses, including, hypothetically, the formation of the quinazoline ring system. A patent from the mid-20th century describes the preparation of 2,4-diamino-6-(hydroxyalkyl)pteridines from 2,4,5,6-tetraaminopyrimidine, highlighting the reactivity of highly substituted pyrimidines that could be analogous to the precursors of this compound. google.com

Overview of Research Trajectories for this compound and Related Quinazoline Structures

Current research on quinazoline derivatives is heavily focused on drug discovery and development. The primary trajectories include:

Anticancer Agents: A significant portion of research is dedicated to developing novel quinazoline-based anticancer drugs. researchgate.netelsevierpure.com Studies often focus on inhibiting specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Agents: The emergence of antibiotic resistance has fueled the search for new antibacterial and antifungal compounds, with quinazoline derivatives showing promise in this area. nih.gov

Central Nervous System (CNS) Agents: Researchers are exploring quinazolines for their potential to treat neurological disorders, leveraging their ability to interact with various receptors and enzymes in the brain.

The table below summarizes key information about this compound and its immediate precursor.

| Compound Name | Molecular Formula | Molecular Weight | Key Research Mention |

| This compound | C8H8N4O | 176.18 g/mol | Listed as a research chemical. scbt.com |

| 2,6-Diamino-4-hydroxypyrimidine | C4H6N4O | 126.12 g/mol | Used as a starting material in patented syntheses. google.comnih.gov |

Further research is required to fully elucidate the chemical and biological properties of this compound and to determine its potential as a lead compound in drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRCNZBZUQLULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332269 | |

| Record name | 2,6-Diamino-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53745-23-6 | |

| Record name | 2,6-diaminoquinazolin-4-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6-Diamino-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Diamino 4 Hydroxyquinazoline

General Strategies for Quinazoline (B50416) Core Synthesis

The construction of the quinazoline core can be achieved through various synthetic routes, broadly categorized into condensation reactions involving aromatic precursors and ring-closure approaches. These methods offer versatility in introducing a wide array of substituents to the quinazoline framework. organic-chemistry.orgnih.gov

Condensation Reactions Utilizing Aromatic Precursors

A prevalent strategy for synthesizing the quinazoline core involves the condensation of appropriately substituted aromatic precursors. These reactions typically bring together a substituted aniline (B41778) or anthranilic acid derivative with a one-carbon unit, which can be an aldehyde, a nitrile, or an orthoester. organic-chemistry.orgnih.gov The choice of precursors and reaction conditions significantly influences the final substitution pattern of the quinazoline ring.

Catalysis plays a pivotal role in many of these condensation reactions, with various metals like copper, palladium, and iron being employed to facilitate the formation of carbon-nitrogen and carbon-carbon bonds. nih.govmdpi.commdpi.com For instance, copper-catalyzed reactions have been utilized in the one-pot synthesis of quinazoline derivatives from 2-aminobenzylamines and aldehydes. nih.gov Similarly, palladium-catalyzed cross-coupling reactions are instrumental in constructing quinazolines with specific aryl or alkyl substituents. organic-chemistry.org

Ring-Closure Approaches in Quinazoline Synthesis

Ring-closure or cyclization reactions represent another fundamental approach to the quinazoline core. These methods often start with a pre-formed benzene (B151609) ring bearing two adjacent functional groups that can react intramolecularly to form the pyrimidine (B1678525) ring of the quinazoline system. organic-chemistry.orgnih.gov

A classic example is the reaction of 2-aminobenzonitriles with various electrophiles, followed by cyclization. organic-chemistry.org Metal-free approaches, sometimes utilizing visible light or microwave irradiation, have also been developed to promote these ring-closure reactions, offering more environmentally benign alternatives. organic-chemistry.orgfrontiersin.org The choice of the starting material and the cyclization conditions allows for the synthesis of a diverse range of quinazoline derivatives.

Specific Synthetic Routes to 2,6-Diamino-4-hydroxyquinazoline

While general strategies provide a framework, the synthesis of a specifically substituted quinazoline like this compound often requires tailored approaches. These can be carried out in either a solution-phase or a solid-phase format, each with its own set of advantages.

Solution-Phase Synthesis Protocols

Another approach could involve starting with a substituted anthranilic acid or a related precursor already containing the desired amino and hydroxyl functionalities, or precursors that can be readily converted to them. For example, a 5-nitroanthranilamide could be a potential starting point. The nitro group could be reduced to an amino group at a later stage in the synthesis. nih.gov

The following table summarizes a selection of solution-phase methods for synthesizing related quinazolinone and diaminopyrimidine structures, which could be adapted for the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Product |

| Ethyl cyanoacetate (B8463686), Guanidine (B92328) | Sodium ethoxide, Ethanol, Reflux | 2,4-Diamino-6-hydroxypyrimidine orgsyn.orgchemicalbook.com |

| 2-Aminobenzamides, Aldehydes | p-Toluenesulfonic acid, PIDA | 4(3H)-Quinazolinones organic-chemistry.org |

| Isatoic anhydride, Amidoximes | Iron(III) chloride | 2-Substituted quinazolin-4(3H)-ones organic-chemistry.org |

| 2-Halobenzamides, Nitriles | Copper catalyst, tBuOK | Quinazolin-4(3H)-ones organic-chemistry.org |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers significant advantages for the preparation of libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with purification achieved by simple washing of the resin. mdpi.comnih.gov

Coupling Strategies with Solid Supports

For the synthesis of a this compound library, a suitable starting material would be attached to a solid support. For instance, a polymer-bound amine could be reacted with a dichloroquinazoline derivative. nih.gov Subsequent displacement of the remaining chlorine atom with an amine, followed by cleavage from the resin, would yield the desired product. nih.gov

The development of solid-phase syntheses for quinazolinone derivatives has been reported, which could potentially be adapted. mdpi.com These methods often involve the use of linkers that are stable to the reaction conditions but can be cleaved at the end of the synthesis to release the final product.

The table below outlines a general solid-phase approach that could be modified for the synthesis of this compound.

| Resin-Bound Component | Key Reaction Steps | Product Type |

| Polymer-bound amine | Reaction with a dichloroquinazoline, followed by displacement with a second amine, and cleavage from the support. | 2,4-Diaminoquinazoline library nih.gov |

| N-Alloc-protected amino acid | Attachment to resin, deprotection, and cyclization. | Dihydroquinazoline-2(1H)-one derivatives mdpi.com |

Palladium-Catalyzed Amination in Solid-Phase Synthesis

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, and their application in solid-phase synthesis has enabled the rapid generation of compound libraries. While direct literature on the palladium-catalyzed amination for the solid-phase synthesis of this compound is limited, the principles can be extrapolated from methodologies applied to related quinazoline cores.

Solid-phase synthesis of quinazolines often involves anchoring a suitable building block to a resin, followed by sequential reactions to construct the heterocyclic ring system. Palladium-catalyzed amination, a type of cross-coupling reaction, can be employed to introduce amino groups at specific positions on the quinazoline scaffold.

A general approach could involve the use of a resin-bound precursor bearing a leaving group, such as a halogen, at the 6-position of the quinazoline ring. The palladium catalyst, in the presence of a suitable ligand and a base, would then facilitate the coupling of an amine to this position.

Table 1: Hypothetical Palladium-Catalyzed Amination Conditions

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

| Base | Cs₂CO₃ (Cesium carbonate) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-120 °C |

| Amine Source | Benzophenone imine (as an ammonia (B1221849) equivalent) |

This methodology allows for the introduction of the 6-amino group. The 2-amino and 4-hydroxy groups would typically be incorporated through the choice of the initial building blocks or subsequent transformations. The solid-phase approach offers advantages in terms of purification, as excess reagents and byproducts can be washed away from the resin-bound product.

Cyclative Cleavage Methodologies

Cyclative cleavage is an elegant strategy in solid-phase synthesis where the final cyclization step to form the desired heterocyclic ring also serves to release the molecule from the solid support. This approach is highly efficient as it combines two key steps into a single operation.

For the synthesis of this compound, a potential cyclative cleavage strategy could start with an anthranilamide derivative attached to a solid support. The resin could be linked through the amide nitrogen or an appropriate functional group on the aromatic ring.

The key step would involve the reaction of the resin-bound precursor with a reagent that introduces the remaining atoms of the quinazoline ring, leading to cyclization and concomitant cleavage from the resin. For instance, a resin-bound 2-amino-5-nitrobenzamide (B117972) could be subjected to reduction of the nitro group, followed by reaction with cyanogen (B1215507) bromide. The intramolecular cyclization to form the 4-amino-6-aminoquinazoline core would result in its release from the solid support. Subsequent hydrolysis of the 4-amino group could yield the desired 4-hydroxy functionality.

Table 2: Representative Cyclative Cleavage Reaction

| Step | Reagents and Conditions | Outcome |

| 1. Loading | Resin + Fmoc-2-amino-5-nitrobenzoic acid | Anthranilamide precursor bound to resin |

| 2. Deprotection & Reduction | Piperidine (B6355638) in DMF; then SnCl₂·2H₂O in NMP | Resin-bound 2,5-diaminobenzamide |

| 3. Cyclative Cleavage | BrCN in DMF | Release of 2,4,6-triaminoquinazoline (B80964) from resin |

| 4. Hydrolysis | Acidic or basic conditions | Conversion of 4-amino group to 4-hydroxy group |

This method is advantageous for producing quinazolines with a high degree of purity, as the desired product is the only component released into the solution, leaving unreacted starting materials and byproducts attached to the resin.

Derivatization and Functionalization Strategies

The presence of multiple reactive sites—two amino groups and a hydroxyl group—on the this compound scaffold allows for a wide range of derivatization and functionalization strategies. These modifications are crucial for exploring the structure-activity relationships of this class of compounds in various research contexts.

Introduction of Substituents at Specific Positions

The amino and hydroxyl groups on the this compound molecule can be selectively functionalized to introduce a variety of substituents. The differential reactivity of the amino groups (at the 2- and 6-positions) and the hydroxyl group (at the 4-position) can be exploited to achieve regioselective modifications.

N-Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides to introduce amide functionalities. The conditions for these reactions can often be controlled to favor mono- or di-acylation.

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be used to introduce alkyl groups onto the amino functions.

O-Alkylation and O-Arylation: The hydroxyl group at the 4-position can be converted to an ether by reaction with alkyl or aryl halides under basic conditions.

Sulfonylation: The amino groups can be derivatized with sulfonyl chlorides to form sulfonamides.

The choice of reagents and reaction conditions determines the position and extent of substitution, allowing for the synthesis of a diverse library of derivatives.

Synthesis of Analogues with Modified Amino and Hydroxy Moieties

Beyond simple derivatization, the core amino and hydroxy groups can be replaced with other functional moieties to generate analogues with potentially different chemical and biological properties.

For instance, the 4-hydroxy group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This chloro-substituted quinazoline then serves as a versatile intermediate for introducing a wide range of nucleophiles at the 4-position, including amines, thiols, and alcohols, leading to a variety of 4-substituted analogues.

Similarly, the amino groups can be transformed into other functionalities. For example, diazotization of an amino group followed by a Sandmeyer reaction can introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups.

Table 3: Examples of Moiety Modification Reactions

| Starting Moiety | Reagent(s) | Resulting Moiety |

| 4-Hydroxy | POCl₃ | 4-Chloro |

| 4-Chloro | R-NH₂ | 4-Amino (substituted) |

| 6-Amino | NaNO₂, HCl; then CuBr | 6-Bromo |

| 2-Amino | R-NCS | 2-Thiourea derivative |

These transformations significantly expand the chemical space that can be explored around the this compound scaffold.

Formation of Polymeric Derivatives for Research Applications

The presence of reactive functional groups on the this compound molecule makes it a suitable monomer for the synthesis of polymeric derivatives. These polymers can have applications in materials science and for the development of research tools, such as affinity chromatography supports or fluorescent probes.

Polymerization can be achieved through several strategies:

Polycondensation: The diamino functionality can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The hydroxyl group could also participate in polyester (B1180765) or polyurethane formation.

Polymer Grafting: The molecule can be attached as a pendant group to a pre-existing polymer backbone. This can be achieved by first modifying the quinazoline with a polymerizable group (e.g., an acrylate (B77674) or vinyl group) and then co-polymerizing it with other monomers. Alternatively, a reactive polymer can be functionalized with the quinazoline derivative.

These polymeric materials can be designed to have specific properties based on the choice of co-monomers and the polymerization method. For example, incorporating the quinazoline into a polymer could be used to study its interactions with biological macromolecules.

Spectroscopic and Structural Characterization of 2,6 Diamino 4 Hydroxyquinazoline and Its Derivatives

Advanced Spectroscopic Techniques for Structure Elucidation

The structural confirmation of newly synthesized quinazoline (B50416) derivatives is a critical step, for which various sophisticated spectroscopic methods are employed. Techniques such as NMR, IR, UV-Vis, and mass spectrometry are indispensable tools for chemists, each providing unique pieces of the structural puzzle. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum, the chemical shift (δ) indicates the electronic environment of a proton, the integration of a signal corresponds to the number of protons of that type, and the splitting pattern reveals the number of neighboring protons. mnstate.edu

For 2,6-diamino-4-hydroxyquinazoline, one would expect to see distinct signals for the aromatic protons on the quinazoline core, as well as signals for the protons of the amino (NH₂) and hydroxyl (OH) groups. The aromatic protons would typically appear in the downfield region (around 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the NH₂ and OH groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for Quinazoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | CDCl₃ | 7.99 (d), 7.67-7.58 (m), 7.47-7.44 (m), 7.37-7.31 (m), 6.96 (t), 6.71 (d), 5.92 (s), 5.80 (s, br), 4.44 (s, br) | acgpubs.org |

| 2-(2,6-Dichlorophenyl)quinazolin-4(3H)-one | DMSO-d₆ | 12.82 (br s), 8.21 (d), 7.89 (t), 7.75 (d), 7.66 (d), 7.63-7.56 (m) | rsc.org |

This table presents data for related quinazoline derivatives to illustrate typical chemical shifts.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a ¹³C signal indicates the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its electronic environment.

For this compound, the ¹³C NMR spectrum would show signals for the eight carbon atoms of the quinazoline ring. The carbons attached to heteroatoms (nitrogen and oxygen) would be expected to resonate at lower field (higher ppm values). For example, the carbon of the C=O group in related quinazolinones typically appears around 160-165 ppm. acgpubs.org Aromatic carbons generally appear in the range of 110-150 ppm.

Table 2: Representative ¹³C NMR Data for Quinazoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | CDCl₃ | 164.7, 147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6, 69.1 | acgpubs.org |

| 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one | DMSO-d₆ | 163.5, 147.5, 133.7, 127.6, 116.9, 114.7, 114.3, 67.3, 29.5 | acgpubs.org |

| 2-(2,6-Dichlorophenyl)quinazolin-4(3H)-one | DMSO-d₆ | 161.4, 149.8, 148.4, 134.8, 133.2, 132.8, 132.3, 128.3, 127.54, 127.48, 125.9, 121.4 | rsc.org |

This table presents data for related quinazoline derivatives to illustrate typical chemical shifts.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the amino groups, the O-H bond of the hydroxyl group, C=N and C=C bonds of the quinazoline ring, and C-N bonds.

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹. For example, the FT-IR spectrum of 4,6-diamino-2-pyrimidinethiol shows absorption bands at 3339 cm⁻¹ and 3435 cm⁻¹, which are related to the stretching vibrations of the N-H bonds of the free NH₂ groups. researchgate.net

O-H stretching: The O-H stretching vibration usually appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds in the aromatic ring system are expected to appear in the 1400-1650 cm⁻¹ region. acgpubs.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Stretching | 3300 - 3500 | researchgate.net |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 (broad) | |

| Aromatic C=C | Stretching | 1400 - 1600 | acgpubs.org |

| C=N | Stretching | 1600 - 1650 | acgpubs.org |

This table provides a general guide to the expected IR absorption frequencies for the functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like quinazolines, the most common transitions are π → π* and n → π*. researchgate.net

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to these transitions. The exact wavelength of maximum absorption (λₘₐₓ) is dependent on the specific structure and the solvent used. For instance, the UV-Vis spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) shows distinct absorption peaks that are characteristic of its electronic structure. researchgate.net The presence of amino and hydroxyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazoline core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₈N₄O), the molecular weight is 176.18 g/mol . scbt.com In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ at m/z 176 would be expected. The spectrum would also likely show fragment ions resulting from the cleavage of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.org For example, the mass spectrum of 2,6-diaminoanthraquinone (B87147) shows a molecular ion peak at m/z 238, corresponding to its molecular weight. chemicalbook.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 176.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique well-suited for polar and thermally sensitive molecules like this compound. In positive ion mode, ESI typically generates the protonated molecular ion, [M+H]⁺. For this compound, the [M+H]⁺ ion would be observed at an m/z of approximately 177.1.

Tandem mass spectrometry (ESI-MS/MS) can be employed for further structural confirmation. In this technique, the precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. This fragmentation provides valuable insights into the molecule's connectivity. For instance, studies on other complex diamino-N-heterocycles show fragmentation patterns that can help deduce the structure.

Table 1: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Ion Type | Expected m/z | Information Provided |

| EI | Molecular Ion [M]⁺ | 176 | Molecular Weight |

| ESI (+) | Protonated Molecule [M+H]⁺ | 177.1 | Molecular Weight |

| ESI-MS/MS | Product Ions | Varies | Structural Connectivity |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for unambiguously determining the elemental composition of a compound. It measures the m/z value to several decimal places, allowing for the calculation of the precise molecular formula. For this compound, the calculated exact mass of the neutral molecule (C₈H₈N₄O) is 176.070. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. The use of HRMS has been documented for the characterization of other novel quinazolinone derivatives, underscoring its importance in modern chemical analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. However, its application to this compound may be challenging without chemical modification. The compound's polarity, attributed to its amino and hydroxyl functional groups, can lead to poor volatility and peak shape in GC. Derivatization to convert the polar N-H and O-H groups into less polar ethers or silyl (B83357) ethers would likely be necessary to facilitate analysis by GC-MS.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating this compound from reaction impurities and for assessing its purity. Early synthesis work on this compound and its derivatives utilized methods like column chromatography and thin-layer chromatography (TLC) for purification and reaction monitoring. datapdf.com

High-Performance Liquid Chromatography (HPLC)nih.gov

High-Performance Liquid Chromatography is the preferred method for the analysis and purity determination of quinazoline derivatives. It offers high resolution, speed, and sensitivity.

HPLC-UV Detection Methods

An HPLC method coupled with a Ultraviolet (UV) detector is particularly effective for analyzing aromatic compounds like this compound, which possesses a strong chromophore. Reversed-phase HPLC is the most common approach. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). An acid modifier like formic acid is often added to the mobile phase to ensure good peak shape for basic compounds. sielc.com While a specific, validated HPLC method for this exact compound is not detailed in the available literature, typical conditions can be extrapolated from methods used for similar quinazolinones. sielc.com

Table 2: Representative HPLC-UV Method Parameters for Quinazoline Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Elution of the analyte |

| Elution Mode | Gradient or Isocratic | To achieve optimal separation |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV, at a wavelength of maximum absorbance (e.g., ~254 nm) | Quantitation and detection of the analyte |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times |

Reversed-Phase Chromatographic Systems

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal technique for the analysis and stability testing of quinazoline derivatives due to its versatility in separating compounds with a wide range of polarities. umich.eduscbt.com In this system, a nonpolar stationary phase, typically a C18 (RP-18) or similar alkyl-silane modified silica, is used with a polar mobile phase.

Studies on quinazoline derivatives have employed RP-18 systems to assess compound stability. For instance, the stability of certain new quinazoline derivatives was analyzed using an RP-18 column where the mobile phase composition was optimized based on the polarity of the analytes. umich.edu For more polar compounds, pure acetonitrile was used as the eluent, while for less polar analogues, a mixture of acetonitrile and methanol (e.g., 95:5 v/v) was found to be effective. umich.edunih.gov This highlights the common strategy of adjusting the organic modifier concentration in the mobile phase to achieve optimal retention and separation.

Another validated RP-HPLC method for a key intermediate of several antihypertensive drugs, 4-amino-2-chloro-6,7-dimethoxyquinazoline, utilized an Inertsil ODS-3 column. The separation was achieved with an isocratic mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0). This method proved suitable for monitoring reaction progress and for quality assurance by detecting impurities.

The selection of the mobile phase, including the type of organic modifier and the pH of the aqueous component, is critical for controlling the retention and selectivity of ionizable compounds like many quinazoline derivatives. The general approach involves using water mixed with a miscible organic solvent such as acetonitrile or methanol. scbt.com

Table 1: Examples of Reversed-Phase Chromatographic Systems for Quinazoline Derivatives

| Compound Type | Stationary Phase | Mobile Phase | Elution Mode | Reference |

|---|---|---|---|---|

| Polar Quinazoline Derivatives | RP-18 | 100% Acetonitrile | Isocratic | umich.edu |

| Less Polar Quinazoline Derivatives | RP-18 | Acetonitrile/Methanol (95:5 v/v) | Isocratic | umich.edunih.gov |

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | Inertsil ODS-3 | Acetonitrile/Ammonium Acetate (10 mM, pH 4.0) (50:50 v/v) | Isocratic |

Gas Chromatography (GC)

A review of the scientific literature did not yield specific methods or applications for the analysis of this compound using gas chromatography (GC). While GC and GC-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile and thermally stable compounds, there is no published data detailing the conditions or results for this specific analyte.

X-ray Crystallography for Solid-State Structure Determination

Despite the utility of X-ray crystallography in elucidating the three-dimensional atomic arrangement of molecules in the solid state, no published crystal structure data for this compound was found in a comprehensive literature search. Therefore, detailed information regarding its unit cell dimensions, space group, and intramolecular geometry from single-crystal X-ray diffraction is not available at present.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to verify the purity and composition of a synthesized compound.

The molecular formula for this compound is C₈H₈N₄O, with a molecular weight of 176.18 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula. While this theoretical data provides a benchmark, published experimental results from elemental analysis of this compound for compositional verification were not found in the searched literature.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 54.54% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.58% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 31.80% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.08% |

| Total | 176.179 | 100.00% |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and decomposition temperatures. A literature search found no published studies reporting the DSC analysis of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It provides information on thermal stability and decomposition profiles. No specific TGA data for this compound has been reported in the reviewed scientific literature.

Computational and Theoretical Investigations of 2,6 Diamino 4 Hydroxyquinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of a molecule. These calculations provide a microscopic view of electron distribution and molecular orbital energies, which are crucial for understanding chemical reactivity and stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict properties like heats of formation and to evaluate thermal stability through the calculation of bond dissociation energies. nih.gov While specific DFT studies exclusively focused on 2,6-Diamino-4-hydroxyquinazoline are not prominent in the surveyed literature, research on related heterocyclic compounds like piperidine (B6355638) and diazocine derivatives demonstrates the utility of DFT calculations, often at the B3LYP/6-311G** level, to predict their thermodynamic properties. nih.gov Such studies are crucial for designing novel compounds with desired stability and energetic characteristics. nih.gov

Ab initio molecular orbital calculations are based on first principles, without the inclusion of experimental data. These methods solve the Schrödinger equation to provide highly accurate molecular geometries and energies. For instance, ab initio calculations have been used to determine the geometric conformations of molecules like H₆Si₂O₇, revealing details about bond angles and energy minima that are critical for understanding their structure. osti.gov Although specific ab initio studies on this compound were not identified in the available research, this methodology remains a powerful tool for the theoretical characterization of such molecules.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and reactivity. A comprehensive analysis of the FMOs for this compound would provide valuable information on its reactivity profile, though specific energy values are not detailed in the currently reviewed literature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior of molecules and their interactions with biological targets, playing a key role in modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to forecast the binding mode and affinity of small molecules to the active sites of proteins. While direct docking studies on this compound are not extensively documented, numerous studies on related quinazoline (B50416) derivatives highlight the scaffold's potential for interacting with various biological targets. These studies provide a framework for understanding how this class of compounds might behave. For example, derivatives of the quinazoline scaffold have been investigated as inhibitors for targets such as α-glucosidase, poly (ADP-ribose) polymerase 10 (PARP10), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.govresearchgate.net

Below is a table summarizing molecular docking findings for several quinazoline derivatives, illustrating the types of interactions that can be computationally predicted.

| Derivative Class | Biomolecular Target | Key Interactions Observed |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-glucosidase | Competitive inhibition was observed, suggesting binding within the enzyme's active site. nih.gov |

| Amino quinazolin-4(3H)-one derivatives | Poly (ADP-ribose) polymerase 10 (PARP10) | Pi-alkyl interactions with residues like Ala921, Leu926, and Tyr932; hydrogen bonding with Ala911. nih.gov |

| 6-arylquinazolin-4-amine derivatives | Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | Identification of hydrophobic and hydrogen bonds within the binding pockets of the active site. researchgate.net |

This table presents data for quinazoline derivatives to illustrate the application of molecular docking to this chemical class.

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational changes and stability of a ligand-protein complex. In the context of quinazoline derivatives, MD simulations have been used to validate the stability of docking poses and to understand the dynamic behavior of the complex. researchgate.netnih.gov For instance, MD studies on 6-arylquinazolin-4-amine derivatives as DYRK1A inhibitors have been used to confirm a favorable energetic state and dynamic stability, analyzed through root mean square deviation (RMSD) and root mean square fluctuation (RMSF). researchgate.net These simulations are crucial for ensuring that the interactions predicted by molecular docking are maintained in a dynamic, more realistic environment. researchgate.netnih.gov

Conformational Analysis and Energetic Profiles

Theoretical methods, such as Density Functional Theory (DFT), are typically employed to explore the potential energy surface of such molecules. These calculations would identify the most stable conformers (energy minima) and the transition states for rotation of the substituent groups.

Conformational Analysis: The planarity of the quinazoline ring system is a dominant feature. The rotational freedom of the amino groups at positions 2 and 6, and the hydroxyl group at position 4, would be the main focus of a conformational analysis. It is expected that the preferred conformations would involve significant resonance stabilization between the lone pairs of the amino and hydroxyl groups and the aromatic ring system. Intramolecular hydrogen bonding, for instance between the 4-hydroxyl group and the nitrogen at position 3, could also play a significant role in stabilizing specific conformers.

Energetic Profiles: The energetic profile would quantify the relative energies of different conformers. The global minimum energy conformation would represent the most populated state of the molecule under equilibrium conditions. The energy barriers to rotation of the amino and hydroxyl groups would also be determined, providing insight into the molecule's flexibility.

Structure-Property Relationships Derived from Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR studies on this compound are not readily found, research on analogous quinazoline derivatives provides a framework for understanding its potential structure-property relationships.

For instance, QSAR studies on various quinazoline derivatives have been conducted to understand their roles as inhibitors for different enzymes. These studies typically involve the calculation of various molecular descriptors.

Key Molecular Descriptors and Their Significance:

| Descriptor Category | Examples | Potential Relevance for this compound |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, Mulliken charges | These descriptors are crucial for understanding the molecule's reactivity, its ability to participate in electrostatic interactions, and its potential as an electron donor or acceptor. The amino and hydroxyl groups would significantly influence the electronic distribution. |

| Topological Descriptors | Connectivity indices, Wiener index, Balaban index | These provide information about the size, shape, and degree of branching of the molecule. They can be correlated with properties like boiling point, viscosity, and bioavailability. |

| Quantum-Chemical Descriptors | Total energy, heat of formation, polarizability | These descriptors, derived from quantum mechanical calculations, offer a more precise understanding of the molecule's stability and its response to an external electric field. |

By calculating these descriptors for this compound and comparing them to a dataset of related compounds with known activities, a QSAR model could predict its potential biological efficacy. For example, studies on 2,4-diaminoquinazoline derivatives have shown that specific substitutions can significantly impact their antiproliferative activities. Similarly, research into 4-hydroxyquinazoline (B93491) derivatives has explored their potential in overcoming drug resistance in cancer cells, with molecular docking and dynamics simulations highlighting the importance of specific hydrogen bonding interactions. These examples underscore how computational methods can guide the rational design of more potent and selective molecules based on the quinazoline scaffold.

Biological Activities and Mechanistic Studies Non Clinical Focus

Modulation of Cellular Processes

The interaction of 2,6-Diamino-4-hydroxyquinazoline with various cellular processes has been a subject of scientific investigation, particularly concerning its potential as an antimicrobial and signaling modulator. The following sections detail the findings in these areas.

Inhibition of Efflux Pump Activity in Bacterial Models

Efflux pumps are a significant mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell. nih.govmdpi.commdpi.com The ability of quinazoline (B50416) derivatives to inhibit these pumps has been explored as a strategy to overcome resistance. nih.govnih.gov In this context, certain quinazoline derivatives have been designed and evaluated as efflux pump inhibitors (EPIs). nih.gov For instance, studies have investigated the potential of quinazoline compounds to inhibit the NorA efflux pump in Staphylococcus aureus and the AcrAB-TolC pump in Gram-negative bacteria. nih.govmdpi.com These inhibitors can work by blocking the pump's active site or disrupting the energy mechanism required for its function. nih.gov While the broader class of quinazolines shows promise as EPIs, specific studies detailing the activity of this compound in inhibiting bacterial efflux pumps are not extensively documented in the available literature.

Impact on Bacterial DNA Synthesis

The integrity of DNA synthesis is a critical target for antibacterial agents. Key enzymes involved in this process, such as DNA gyrase and topoisomerase IV, are validated targets for drug development. nih.govnih.gov

DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a primary target of quinolone antibiotics. nih.gov Research into novel DNA gyrase inhibitors has led to the exploration of various heterocyclic compounds, including quinazolines. For example, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of the S. aureus DNA gyrase subunit B (GyrB). nih.gov These studies highlight the potential of the quinazoline scaffold to interact with this crucial bacterial enzyme. However, direct experimental data on the inhibitory activity of this compound against DNA gyrase is not specifically detailed in the reviewed scientific literature.

Topoisomerase IV is another type II topoisomerase in bacteria that plays a crucial role in chromosome segregation after replication. nih.gov Like DNA gyrase, it is a target for quinolone antibacterials. nih.gov The mechanism of inhibition often involves the stabilization of a covalent enzyme-DNA complex, leading to DNA damage and cell death. nih.gov While various compounds are known to inhibit topoisomerase II enzymes, including those with a quinazoline-like structure, specific investigations into the direct inhibitory effects of this compound on topoisomerase IV are not prominently featured in existing research. nih.govcornell.edu

Interactions with Intracellular Signaling Pathways

Beyond antimicrobial effects, quinazoline derivatives have been investigated for their ability to modulate intracellular signaling pathways, which are often dysregulated in diseases like cancer. The Wnt signaling pathway, for instance, is implicated in the progression of various cancers, including gastric cancer. nih.gov A study identified 2,4-diamino-quinazoline, a structurally related compound, as an inhibitor of the Wnt/β-catenin-signaling pathway. nih.gov This compound was shown to suppress the expression of Wnt target genes, leading to the inhibition of cancer cell growth. nih.gov While this demonstrates the potential of the diamino-quinazoline core to interact with key signaling cascades, specific research detailing the interactions of this compound with intracellular signaling pathways is limited.

Enzymatic Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of its pharmacological profile. In the context of this compound, related structures have been evaluated for their inhibitory effects on various enzymes. For example, a class of 5-substituted 2,4-diaminoquinazolines was assessed for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. nih.gov These compounds demonstrated activity against both bacterial and mammalian DHFR. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

This compound has been evaluated as an inhibitor of Dihydrofolate Reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. In a study assessing quinazoline analogs of isofolic acid, this compound was found to be a moderately effective inhibitor of rat liver DHFR in vitro. datapdf.com The research indicated that derivatives with a 4-hydroxy group, such as the title compound, were generally less potent than analogs possessing a 4-amino group, which demonstrated an increase in inhibitory potency of 10- to 100-fold. datapdf.com

Table 1: In Vitro Inhibition of Rat Liver Dihydrofolate Reductase by Quinazoline Derivatives

| Compound | Structure | DHFR Inhibition Potency |

|---|---|---|

| This compound | 4-OH derivative | Moderately effective datapdf.com |

| 2,4,6-Triaminoquinazoline (B80964) | 4-NH2 derivative | 10- to 100-fold more potent than 4-OH derivatives datapdf.com |

This table illustrates the comparative inhibitory effectiveness of this compound and a related amino derivative against rat liver DHFR.

Other Enzyme Systems Targeted by Quinazoline Derivatives

While specific data for this compound is limited, the broader class of quinazoline derivatives has been extensively studied as inhibitors of various other critical enzyme systems. This diverse activity highlights the versatility of the quinazoline scaffold in medicinal chemistry.

Key enzyme families targeted by quinazoline derivatives include:

Protein Kinases: This is the most prominent target for quinazoline derivatives. They have been developed as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). datapdf.com Non-receptor kinases are also targeted. datapdf.com

Poly(ADP-ribose)polymerase-1 (PARP-1): Certain quinazoline derivatives have been designed and synthesized as potent inhibitors of PARP-1, an enzyme crucial for DNA repair processes. datapdf.com

Carbonic Anhydrase (CA): Quinazoline derivatives bearing benzene (B151609) sulfonamide moieties have shown potent inhibitory activity against carbonic anhydrase.

Thymidylate Synthase (TS): Some quinazoline-based compounds have been identified as inhibitors of thymidylate synthase, another key enzyme in the folate pathway.

Cytotoxicity Research in Cellular Models

Specific studies detailing the cytotoxic effects of this compound in cellular models were not identified in the reviewed literature. However, extensive research has been conducted on the cytotoxic properties of various other quinazoline derivatives, particularly those designed as anti-cancer agents. For instance, novel 2,4-diaminoquinazoline derivatives have demonstrated significant anti-proliferative activities against a range of cancer cell lines, including DU-145 (prostate), HT-29 (colon), HCT-116 (colon), A375P (melanoma), and MCF-7 (breast). Similarly, other derivatives have shown cytotoxicity against cell lines such as H358 and A549 (lung cancer). datapdf.com This body of research underscores the potential of the quinazoline scaffold in developing cytotoxic agents, although direct data for this compound is not available.

In Vitro Studies on Specific Cell Lines

Currently, there is a notable lack of publicly available scientific literature detailing specific in vitro studies of this compound on particular cell lines. While the broader class of quinazolines has been investigated for cytotoxic effects against various cancer cell lines, specific data, such as IC50 values for this compound, are not documented in accessible research. Some commercial suppliers suggest potential anti-cancer properties for this compound, but these claims are not substantiated by published experimental data. cymitquimica.com

Assessment of Selectivity in Cellular Systems

Information regarding the selectivity of this compound in cellular systems is not available in the current body of scientific literature. Studies assessing the compound's differential effects on cancerous versus non-cancerous cell lines, or its selectivity for specific molecular targets within cells, have not been published. One vendor notes that the compound is a selective nonclassical antifolate, however, the primary research data supporting this claim is not specified.

Antimicrobial Efficacy Against Specific Pathogens

Investigations into the antimicrobial properties of the broader quinazoline family have been conducted; however, specific data on the efficacy of this compound against bacterial and malarial pathogens is sparse.

There are no specific studies available in the public domain that report the evaluation of this compound against Gram-positive bacterial strains such as Staphylococcus aureus or Bacillus subtilis. Therefore, its minimum inhibitory concentration (MIC) values and spectrum of activity against these pathogens remain undetermined.

Similarly, research detailing the activity of this compound against Gram-negative bacteria, including common pathogens like Escherichia coli and Pseudomonas aeruginosa, is not present in the available scientific literature. Its potential efficacy or lack thereof against this class of bacteria has not been documented.

While some quinazoline derivatives have been explored as potential antimalarial agents, there is no published research focusing on the specific antimalarial activity of this compound. Experimental data from in vitro or in vivo models assessing its efficacy against Plasmodium species are not available.

Structure Activity Relationships Sar and Derivative Design

Influence of Substituent Position and Nature on Biological Activity

The biological profile of quinazoline (B50416) derivatives is highly sensitive to the nature and position of various substituents on the quinazoline ring system.

Role of Amino and Hydroxy Groups in Activity

The amino and hydroxy groups at positions 2, 4, and 6 of the quinazoline core are pivotal for its biological activity, primarily through their ability to form hydrogen bonds with target biomolecules. The 2,4-diamino substitution pattern, in particular, is a well-established pharmacophore in medicinal chemistry, known for its role in inhibiting various enzymes.

The 2,4-diaminoquinazoline scaffold has been identified as a key inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer cells. nih.gov The amino groups at positions 2 and 4 are crucial for binding to the ATP-binding site of Hsp90, thereby inhibiting its function and leading to the degradation of client proteins essential for tumor cell survival. nih.govelsevierpure.com

Furthermore, the 2,6-diaminopyridine (B39239) moiety has been recognized as a critical component for inhibiting the aggregation of Aβ peptides, a key event in Alzheimer's disease. nih.gov This suggests that the 2-amino group in the 2,6-diamino-4-hydroxyquinazoline scaffold could play a similar role in interacting with β-sheet structures. The 4-hydroxy group can exist in tautomeric equilibrium with the 4-oxo form, which can also participate in hydrogen bonding as an acceptor or donor. This versatility in interaction is a key feature in the design of enzyme inhibitors. nih.gov

Effects of Aromatic Ring Substitutions

Substitutions on the benzene (B151609) ring portion of the quinazoline nucleus significantly modulate the molecule's electronic and steric properties, thereby influencing its biological activity. For instance, in a series of 2,4-diamino-6-substituted quinazolines evaluated for antimalarial activity, the nature of the substituent at the 6-position was found to be critical. The introduction of 6-thio, 6-sulfinyl, and 6-sulfonyl groups resulted in potent activity against drug-resistant strains of Plasmodium falciparum. nih.gov

In the context of tubulin polymerization inhibitors, derivatives of 2,4-diaminoquinazoline have been designed where various substituents are introduced at the 6-position. The cytotoxic activity of these compounds against different cancer cell lines is highly dependent on the nature of these aromatic substituents. umich.edu

Pharmacophore Elucidation and Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For a series of 2,4-diamino-5-deazapteridine inhibitors of Mycobacterium avium complex dihydrofolate reductase (DHFR), a related heterocyclic system, the optimal pharmacophore was found to consist of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature. nih.gov Such models provide a blueprint for designing new molecules with improved affinity and selectivity.

The design of novel quinazoline-based inhibitors often involves identifying a known pharmacophore and grafting it onto the quinazoline scaffold. For example, based on the known pharmacophoric features of tubulin depolymerizing agents like nocodazole (B1683961) and colchicine (B1669291), novel 2,4-diaminoquinazoline derivatives have been designed to occupy the colchicine binding site in β-tubulin. umich.edu Key design principles include incorporating a hydrogen bond acceptor, a hydrogen bond donor, and a suitable linker region. umich.edu

Combinatorial Library Generation for SAR Optimization

Combinatorial chemistry is a powerful tool for rapidly generating large and diverse libraries of related compounds, which can then be screened for biological activity to accelerate the optimization of structure-activity relationships. This approach is particularly useful in the early stages of drug discovery for identifying new lead compounds. kaist.ac.kr

A diagonal combinatorial chemistry approach can be employed to efficiently synthesize and screen a library of compounds. kaist.ac.kr For the this compound scaffold, a combinatorial library could be generated by reacting a set of diverse building blocks at specific positions. For example, various aldehydes could be reacted with one of the amino groups, or different acylating agents could be used to modify the amino or hydroxy groups, to create a library of derivatives with a wide range of chemical properties. The subsequent screening of this library would provide valuable SAR data, identifying which substitutions are most favorable for a desired biological activity.

Rational Design of Quinazoline Derivatives for Specific Biological Targets

Rational drug design involves the development of new medications based on a thorough understanding of the biological target. For quinazoline derivatives, this approach has led to the development of potent and selective inhibitors for a variety of targets.

Novel 2,4-diaminoquinazoline derivatives have been designed through virtual screening as inhibitors of Hsp90. nih.govelsevierpure.com These compounds have demonstrated significant anti-proliferative activities against a range of cancer cell lines. nih.gov Similarly, by recognizing the pharmacophoric similarities between the quinazoline-2,4,6-triamine moiety and known tubulin inhibitors, researchers have rationally designed 2,4-diaminoquinazoline derivatives as potential tubulin polymerization inhibitors. umich.edu

Advanced Research Applications and Future Directions

Development of Analytical Probes and Standards

While 2,6-diamino-4-hydroxyquinazoline itself is not extensively documented as a standalone analytical probe, the broader quinazoline (B50416) scaffold is a cornerstone in the development of sophisticated fluorescent probes and chemosensors. nih.govnih.govnih.gov These probes are instrumental for the detection and visualization of biologically and environmentally significant species. The functional groups on the this compound molecule, specifically the amino and hydroxyl moieties, offer prime sites for the attachment of fluorophores or other signaling units. This potential allows for the rational design of new analytical tools.

Quinazoline-based fluorescent probes have been successfully developed for targeting specific biological entities, such as α1-adrenergic receptors, by incorporating a pharmacophore for recognition and a fluorophore for visualization. nih.govnih.gov Similarly, the quinazoline framework has been exploited to create fluorescent probes for the translocator protein (TSPO), with modifications at the amide nitrogen atom enabling the attachment of fluorescent labels. acs.org Furthermore, quinazoline derivatives have been engineered as "turn-off" optical chemosensors for the detection of metal ions like Cu2+ and as "turn-on" sensors for anions such as pyrophosphate. nih.gov The development of a quinazolinone-based fluorescent probe for carbon monoxide (CO) highlights the versatility of this scaffold in detecting even small gaseous molecules. mdpi.com

Given these precedents, this compound could serve as a foundational structure for novel analytical probes. The amino groups could be functionalized to modulate the electronic properties of a conjugated fluorophore, leading to sensors with high sensitivity and selectivity for various analytes.

Role in Organic Synthesis as a Key Intermediate

The chemical structure of this compound, with its reactive amino groups, positions it as a valuable intermediate in organic synthesis. cymitquimica.com These amino groups can readily participate in a variety of chemical transformations, allowing for the construction of more complex, highly functionalized quinazoline derivatives. This adaptability is crucial in the synthesis of compounds with specific therapeutic or material properties.

The quinazoline core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents via the amino groups of this compound is a significant advantage. For instance, these amino groups can be acylated, alkylated, or used in coupling reactions to build a library of novel compounds for biological screening. The synthesis of pyrrole-quinazoline derivatives through nucleophilic addition and Schiff base condensation illustrates the type of transformations possible with quinazoline-based structures. nih.gov

| Reaction Type | Reagent/Conditions | Potential Product Class | Application |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide derivatives | Modulation of biological activity, Prodrug synthesis |

| Alkylation | Alkyl halides | Substituted aminoquinazolines | Fine-tuning of receptor binding affinity |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | N-Aryl quinazoline derivatives | Development of kinase inhibitors |

| Schiff Base Formation | Aldehydes, Ketones | Iminoquinazoline derivatives | Precursors for heterocyclic synthesis, Ligands for metal complexes |

Integration in Supramolecular Chemistry Research

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structure of this compound, with its capacity for hydrogen bonding via the amino and hydroxyl groups, as well as potential π-π stacking interactions from its aromatic rings, makes it an intriguing candidate for research in this area. cymitquimica.com These non-covalent interactions can drive the self-assembly of molecules into well-defined, higher-order structures such as gels, liquid crystals, or molecular cages.

While specific studies detailing the integration of this compound in supramolecular assemblies are not abundant, the general principles of molecular recognition and self-assembly suggest its potential. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, enabling the formation of predictable patterns. The flat, aromatic nature of the quinazoline core could facilitate stacking interactions, which are fundamental to the organization of many supramolecular systems. Future research could explore the design of novel materials with tunable optical, electronic, or biological properties based on the self-assembly of this compound derivatives.

Emerging Research Areas for Quinazoline-Based Compounds

Quinazoline and its derivatives are at the forefront of several emerging research areas, particularly in medicinal chemistry. They are recognized as a promising class of compounds for the development of cancer chemotherapeutics, with activity against a variety of tumors. The quinazoline scaffold is a key component of several approved and investigational drugs that target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

The versatility of the quinazoline core allows for the design of molecules that can selectively inhibit specific kinases, offering a more targeted and potentially less toxic approach to cancer therapy. Beyond oncology, quinazoline derivatives are being investigated for a wide range of other therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents. The structural features of this compound make it an attractive starting point for the synthesis of new libraries of quinazoline-based compounds to be screened for these and other biological activities.

| Therapeutic Area | Molecular Target | Rationale |

|---|---|---|

| Oncology | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) | Inhibition of key signaling pathways in tumor growth and angiogenesis. |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Modulation of inflammatory pathways. |

| Infectious Diseases | Bacterial DNA gyrase, Viral proteases | Disruption of essential microbial replication processes. |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3) | Targeting enzymes implicated in the pathology of neurological disorders. |

Methodological Advancements in Quinazoline Research

The growing interest in quinazoline-based compounds has spurred the development of new and more efficient synthetic methodologies. Advances in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have provided powerful tools for the functionalization of the quinazoline scaffold. These methods allow for the precise and controlled introduction of a wide variety of substituents, facilitating the rapid generation of diverse compound libraries for drug discovery and materials science applications.

Furthermore, computational and theoretical chemistry are playing an increasingly important role in quinazoline research. acs.org Molecular modeling and docking studies can predict the binding of quinazoline derivatives to biological targets, helping to guide the design of more potent and selective inhibitors. acs.org Quantum chemical calculations can provide insights into the electronic properties of these molecules, aiding in the development of new fluorescent probes and materials with desired photophysical characteristics. nih.gov These in silico approaches, combined with high-throughput screening techniques, are accelerating the pace of discovery in the field of quinazoline chemistry.

Q & A

Basic: What are the common synthetic routes for 2,6-Diamino-4-hydroxyquinazoline, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via cyclocondensation reactions using substituted aniline derivatives and urea or thiourea under acidic or basic conditions. Key variables include temperature (80–120°C), solvent choice (e.g., ethanol, DMF), and catalysts (e.g., HCl, NaOH). For example, in analogous quinazoline syntheses, the use of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes under reflux conditions yields imidazo[4,5-g]quinazolines . Optimization requires monitoring reaction time (8–24 hours) and purification via recrystallization or column chromatography to isolate the product.

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Answer:

Discrepancies in yields often stem from differences in starting material purity, solvent polarity, or catalytic systems. Systematic experimental design (e.g., factorial design) can isolate critical variables. For instance, studies on imidazo[4,5-g]quinazolines revealed that substituting benzaldehydes with electron-withdrawing groups improved cyclization efficiency by 15–20% . Cross-referencing NMR and HPLC data with literature (e.g., retention times, coupling constants) ensures reproducibility .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of amino and hydroxyl groups.

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 191.1).

- FT-IR : Identifies key functional groups (e.g., N-H stretching at 3300–3500 cm, C=O at 1650 cm).

Derivatization with hydrazine-based reagents (e.g., dansylhydrazine) enhances detectability in trace analysis .

Advanced: How can researchers differentiate between this compound and its structural isomers in complex matrices?

Answer:

Advanced hyphenated techniques, such as LC-QTOF-MS, resolve isomers via high-resolution mass fragmentation patterns. X-ray crystallography provides definitive confirmation of regiochemistry. For example, imidazo[4,5-g]quinazolines were distinguished using single-crystal XRD to map substituent positions . Computational tools (e.g., DFT calculations) predict spectral differences between isomers .

Basic: What are the primary pharmacological mechanisms explored for this compound derivatives?

Answer:

This scaffold exhibits kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity. In vitro assays (e.g., MTT for cytotoxicity) and enzyme-linked immunosorbent assays (ELISA) are standard. For example, 4-hydroxyquinazoline derivatives showed IC values of 0.5–2.0 µM against cancer cell lines via ATP-binding site competition .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Answer:

SAR requires systematic substitution at positions 2, 4, and 6. For instance:

- Position 4 : Hydroxyl groups enhance hydrogen bonding with kinase targets.

- Position 6 : Bulky substituents (e.g., aryl groups) improve lipophilicity and blood-brain barrier penetration.

In vivo models (e.g., xenograft mice) validate pharmacokinetic parameters (e.g., t > 6 hours) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (evidenced in hydrazine analogs) .

- Spill Management : Neutralize with 5% acetic acid and adsorb with inert material.

Advanced: How can researchers design toxicity assays for this compound derivatives in preclinical studies?

Answer:

- In vitro : Ames test for mutagenicity; hepatocyte viability assays (e.g., ALT/AST release).

- In vivo : OECD Guideline 423 for acute oral toxicity in rodents. Dose escalation studies (10–100 mg/kg) monitor renal/hepatic biomarkers .

Basic: How do solvent polarity and pH affect the stability of this compound in solution?

Answer:

Stability decreases in polar protic solvents (e.g., water) due to hydrolysis. Buffered solutions (pH 6–8) at 4°C minimize degradation. LC-MS stability studies show >90% integrity after 72 hours in DMSO .

Advanced: What computational methods are used to predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to map interactions with kinase pockets.

- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).

- QSAR Models : PLS regression correlates substituent electronic properties with IC .

Basic: What are common derivatization strategies for enhancing the detectability of this compound in analytical workflows?

Answer:

Hydrazine-based derivatization (e.g., dansylhydrazine) improves UV/fluorescence detection. Pre-column derivatization with 4-(N,N-dimethylaminosulfonyl)-7-N-methyl-hydrazino-2,1,3-benzoxadiazole enhances HPLC sensitivity (LOD < 0.1 ng/mL) .

Advanced: How can researchers design novel derivatizing reagents tailored to this compound’s reactive sites?

Answer:

Target the amino groups with electrophilic reagents (e.g., fluorescein isothiocyanate) or the hydroxyl group with acylating agents (e.g., acetic anhydride). Computational screening (e.g., molecular docking of reagent scaffolds) identifies optimal reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.